7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[3,2-d]pyrimidin-4(3H)-one is a class of organic compounds known as thienopyrimidones . These are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidin-4-one ring . The phenyl and piperazine substitutions could potentially alter the properties and biological activity of the base structure.
Synthesis Analysis
While specific synthesis methods for your compound were not found, thieno[2,3-d]pyrimidine-4-carboxylic acids, which are structurally similar, can be synthesized through several methods . One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . Single-crystal X-ray diffraction (SXRD) can also be used to unambiguously solve the structure .Scientific Research Applications
Synthetic Approaches to Thieno[3,2-d]pyrimidine Derivatives
This compound is used in the synthesis of thieno[3,2-d]pyrimidine derivatives . These derivatives represent an important class of chemical compounds with diverse biological activities . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .
2. Inhibition of Cytochrome bd Oxidase in Mycobacterium Tuberculosis Thieno[3,2-d]pyrimidin-4-amines, which include the compound , have been found to inhibit Cytochrome bd Oxidase (Cyt-bd) in Mycobacterium tuberculosis . This makes it an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism . The initial structure–activity-relationship (SAR) of 13 compounds, including this one, was reported in three mycobacterial strains .
Antimalarial Drug Development
The compound is also being studied for its potential use in the development of new antimalarial drugs . Resistance of Plasmodium falciparum to existing antimalarial drugs has undermined attempts to control and eventually eradicate the disease . Therefore, new compounds like this one are being explored for their potential efficacy against malaria .
Mechanism of Action
Future Directions
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown various types of pharmacological activity, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and others . Therefore, future research could focus on exploring these activities further and developing new potentially biologically active substances based on this scaffold .
properties
IUPAC Name |
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-21-20-19(18(15-28-20)16-7-3-1-4-8-16)23-22(24-21)26-13-11-25(12-14-26)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGERQRROPCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one |
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